molecular formula C6H8O B158515 4-Hexen-1-YN-3-OL CAS No. 10138-60-0

4-Hexen-1-YN-3-OL

Cat. No. B158515
CAS RN: 10138-60-0
M. Wt: 96.13 g/mol
InChI Key: SRSOGIWDNSFTEG-HWKANZROSA-N
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Description

4-Hexen-1-YN-3-OL, also known as Ethynylmethylvinylcarbinol, is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da .


Molecular Structure Analysis

The molecular structure of 4-Hexen-1-YN-3-OL consists of 6 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The structure includes a double bond (indicated by the ‘ene’ in hexene) and a triple bond (indicated by the ‘yne’ in hexyne), which contribute to its unique properties .


Physical And Chemical Properties Analysis

4-Hexen-1-YN-3-OL has a molecular weight of 96.129 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Biosynthesis Applications

  • Optimized Biosynthesis of Flavor Compounds : Research by Chiang, Chang, and Shieh (2003) demonstrates the use of immobilized lipase in the biosynthesis of cis-3-hexen-1-yl acetate, a flavor compound with a fruity odor, commonly used in the food industry.

Chemical Characterization and Reaction Studies

  • Chiral Ions and Intramolecular Racemization : Troiani et al. (1997) conducted studies on the racemization and isomerization of 4-Hexen-1-YN-3-OL in gaseous phases, highlighting its behavior in different chemical reactions.
  • Selectivity in Multi-Functional Group Molecules : Alshammari et al. (2013) investigated the oxidation of 1-Hexen-3-ol and 2-Hexen-1-ol, revealing insights into controlling the selectivity in molecules with multiple functional groups.

Atmospheric and Environmental Impact

  • Gas Phase Reactions with Ozone : Lin et al. (2016) studied the kinetics of hexenols' reactions with ozone, providing significant insights into atmospheric chemistry.
  • Photooxidation of Leaf-Wound Compounds : Jiménez et al. (2009) examined the environmental impact of stress-induced compounds like 3-Hexen-1-ol, which is relevant to understanding plant behaviors and atmospheric interactions.

Green Tea Aroma Study

  • Role in Green Tea Aroma : Nie et al. (2020) characterized the effect of cis-3-Hexen-1-ol on green tea aroma, emphasizing its significance in food flavoring and the cosmetic industry.

Safety And Hazards

4-Hexen-1-YN-3-OL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

(E)-hex-4-en-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2-3,5-7H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSOGIWDNSFTEG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030170
Record name 4-Hexen-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexen-1-YN-3-OL

CAS RN

10138-60-0
Record name 4-Hexen-1-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CM Marson, S Harper - The Journal of Organic Chemistry, 1998 - ACS Publications
… 1-Phenyl-3-ethyl-4-hexen-1-yn-3-ol (2o). Following general procedure A above, 4-hexen-3-one (2.02 g, 20.4 mmol) when treated with a solution of (1-phenylethynyl)lithium [prepared …
Number of citations: 30 pubs.acs.org
RH Rynbrandt - 1965 - search.proquest.com
… A solution of sodium acetylide in ammonia was prepared by a modification of the procedure of Saunders^^ and was treated with crotonaldehyde to afford 4-hexen-1-yn-3-ol (LV)10^ in …
Number of citations: 2 search.proquest.com
T Nishimura, T Katoh, K Takatsu… - Journal of the …, 2007 - ACS Publications
… Treatment of racemic (E)-1-(tert-butyldimethylsilyl)-3-phenyl-4-hexen-1-yn-3-ol (3a), which is readily accessible by 1,2-addition of (tert-butyldimethylsilyl)ethynyllithium to enone 1a, with …
Number of citations: 131 pubs.acs.org
KV Sajna, R Kotikalapudi, M Chakravarty… - The Journal of …, 2011 - ACS Publications
… The procedure was similar to that for 3 by using 1-phenyl-4-hexen-1-yn-3-ol (24) (0.70 g, 4.0 mmol) and (OCH 2 CEt 2 CH 2 O)PCl (1.00 g, 4.0 mmol). It was purified by column …
Number of citations: 47 pubs.acs.org
L Brandsma - 2003 - books.google.com
… Chloro-3-hexen-1-yne and 5-bromo-3hexen-1-yne from 4-hexen-1-yn-3-ol and concentrated aqueous HCl or HBr .............. 3-Chloro-3-methyl-1-butyne from 2-methyl-3butyn-2-ol and …
Number of citations: 32 books.google.com
S Coffey - 2016 - books.google.com
Rodd’s Chemistry of Carbon Compounds, Second Edition, Volume 1: Aliphatic Compounds, Part B: Monohydric Alcohols, their Ethers and Esters, Sulphur Analogues, Nitrogen …
Number of citations: 0 books.google.com
S KUNICHIKA, H SUZUKI - Journal of Synthetic Organic Chemistry …, 1964 - jstage.jst.go.jp
活性水素をもつ化合物の酸化的カ ップリングには, その化合物自身の縮合重合とみ なされるものと, 異 種分子の間でカップリングが起る場合とがあ り, こ の反応によって, 新 らしく CC, CN, SS な ど…
Number of citations: 0 www.jstage.jst.go.jp
ME Polasky - 1988 - search.proquest.com
submiited. Thus, some dissertation copies are in typewriter Page 1 INFORMATION TO USERS The most advanced technology has been used to photo- graph and reproduce this …
Number of citations: 1 search.proquest.com
APKAL Ovanessiana, L Streinz… - … Held in Tábor …, 1991 - Czech Institute of Egyptology …
Number of citations: 0
国近三吾, 鈴木仁美 - 有機合成化学協会誌, 1964 - jlc.jst.go.jp
活性水素をもつ化合物の酸化的カ ップリングには, その化合物自身の縮合重合とみ なされるものと, 異 種分子の間でカップリングが起る場合とがあ り, こ の反応によって, 新 らしく CC, CN, SS な ど…
Number of citations: 1 jlc.jst.go.jp

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